molecular formula C16H12BIN2 B1404552 2-(4-Iodophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine CAS No. 2244113-07-1

2-(4-Iodophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine

Cat. No.: B1404552
CAS No.: 2244113-07-1
M. Wt: 370 g/mol
InChI Key: NQGWFHDECZPRJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Iodophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine is a useful research compound. Its molecular formula is C16H12BIN2 and its molecular weight is 370 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Thin-Film Transistor Applications

2-(4-Iodophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine and its derivatives have been studied for their potential applications in organic thin-film transistors (OFETs). The synthesis and characterization of such compounds, including their thermal, structural, and electrochemical properties, have been detailed, demonstrating their usefulness in OFETs and highlighting their charge carrier mobility (Lu, Bolag, Nishida, & Yamashita, 2010).

Fluorescent Probes for Metal Ion Detection

Recent studies have explored the use of this compound in creating polymers for metal ion detection. These polymers demonstrate solvatochromic fluorescence and are effective as fluorescent sensors, particularly for detecting Fe3+ and Cr3+ ions, showcasing their potential in environmental and chemical sensing applications (Li et al., 2022).

QSAR Studies and Antimicrobial Activity

Quantitative structure-activity relationship (QSAR) studies have been conducted on this compound derivatives, specifically focusing on their antimicrobial activity. These studies provide insights into how various physicochemical parameters influence the antimicrobial potency of these compounds, aiding in the design of new drugs and antibacterial agents (Madhuritha et al., 2004).

NMR and XRD Characterization

Characterization techniques such as solution-state NMR and solid-state single-crystal X-ray diffraction (XRD) have been applied to study derivatives of this compound. These studies provide vital information on the structural and electronic properties of these compounds, which is crucial for their application in various fields of chemistry and materials science (Slabber, Grimmer, & Robinson, 2013).

Properties

IUPAC Name

3-(4-iodophenyl)-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BIN2/c18-13-9-7-12(8-10-13)17-19-14-5-1-3-11-4-2-6-15(20-17)16(11)14/h1-10,19-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQGWFHDECZPRJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC=C(C=C4)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Iodophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
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2-(4-Iodophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
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2-(4-Iodophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine

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